molecular formula C9H7N3O5S3 B14654513 4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid CAS No. 51103-50-5

4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid

Cat. No.: B14654513
CAS No.: 51103-50-5
M. Wt: 333.4 g/mol
InChI Key: SYGJKTKPXDUITC-UHFFFAOYSA-N
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Description

4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a sulfonic acid group, and a hydrazinylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the condensation of primary amines with carbon disulfide and dialkyl maleates, followed by cyclization to form the thiazolidinone ring . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and sulfonic acid group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid is unique due to its combination of functional groups and structural complexity

Properties

CAS No.

51103-50-5

Molecular Formula

C9H7N3O5S3

Molecular Weight

333.4 g/mol

IUPAC Name

4-hydroxy-3-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C9H7N3O5S3/c13-6-2-1-4(20(15,16)17)3-5(6)11-12-8-7(14)10-9(18)19-8/h1-3,8,13H,(H,10,14,18)(H,15,16,17)

InChI Key

SYGJKTKPXDUITC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N=NC2C(=O)NC(=S)S2)O

Origin of Product

United States

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